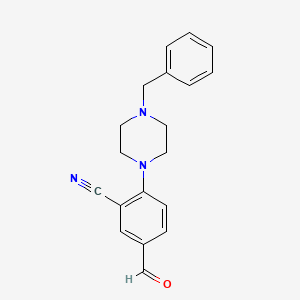

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile

Description

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile (IUPAC name: 4-(4-Benzylpiperazin-1-yl)-3-cyanobenzaldehyde) is a benzonitrile derivative featuring a formyl group at position 5 and a 4-benzylpiperazinyl group at position 2. Its molecular formula is C₁₉H₁₉N₃O, with a molecular weight of 305.37 g/mol . The compound’s structure combines a nitrile group (electron-withdrawing) and a formyl group (polar, reactive), which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c20-13-18-12-17(15-23)6-7-19(18)22-10-8-21(9-11-22)14-16-4-2-1-3-5-16/h1-7,12,15H,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKNBMIUPYNYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile typically involves the reaction of 4-benzylpiperazine with 5-formylbenzonitrile under controlled conditions. One common method involves the use of reductive amination, where the aldehyde group of 5-formylbenzonitrile reacts with the amine group of 4-benzylpiperazine in the presence of a reducing agent such as sodium cyanoborohydride in methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products

Oxidation: 2-(4-Benzylpiperazin-1-yl)-5-carboxybenzonitrile.

Reduction: 2-(4-Benzylpiperazin-1-yl)-5-aminobenzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is being investigated for its potential therapeutic properties. Its structural characteristics suggest possible interactions with neurotransmitter receptors and enzymes, which could lead to the development of new pharmacological agents.

Neuropharmacology

Research indicates that this compound may act on the central nervous system by modulating neurotransmitter systems. It has shown promise in studies related to cognitive disorders, suggesting that it could be developed as a treatment for conditions such as Alzheimer's disease due to its potential to enhance cholinergic signaling.

Anticancer Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific cellular pathways crucial for cancer cell survival and proliferation.

Antimicrobial Properties

There is growing interest in the antimicrobial potential of 2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile. Initial findings suggest that it may possess activity against certain bacterial strains, positioning it as a candidate for further exploration in the development of new antibiotics.

Case Study 1: Neuropharmacological Effects

A study evaluated the effects of 2-(4-benzylpiperazin-1-yl)-5-formylbenzonitrile on acetylcholinesterase activity, revealing significant inhibition that suggests potential use in treating neurodegenerative diseases. The study highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Anticancer Activity

In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxicity against breast cancer cells. The study emphasized the relationship between structural features and anticancer efficacy, indicating that specific substitutions can enhance therapeutic potential.

Comparative Analysis with Related Compounds

| Compound | Biological Activity | Significance |

|---|---|---|

| 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile | Neuroprotective, Anticancer | Potential for treating cognitive disorders and cancer |

| 3-(azetidin-3-yloxy)-N,N-diethylaniline | Moderate anticancer | Investigated for similar mechanisms of action |

| Other Piperazine Derivatives | Varying activities | Comparison highlights unique properties of the main compound |

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile involves its interaction with specific molecular targets. It is known to interact with receptor systems, potentially acting as an agonist or antagonist depending on the context. The exact pathways and molecular targets can vary, but it often involves modulation of neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile and related compounds:

Key Structural and Functional Insights

Substituent Effects on AChE Inhibition: highlights that electron-withdrawing groups (e.g., Cl, NO₂) at ortho or para positions enhance AChE inhibition. For example, compound 4a (IC₅₀ = 0.91 μM) outperforms donepezil (IC₅₀ = 0.14 μM) . While 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile lacks a halogen, its formyl group (electron-withdrawing) may mimic this effect, though potency remains unverified.

Conversely, 4-fluorophenylpiperazine () introduces fluorine’s electronegativity, which could enhance metabolic stability and target binding .

Nitro vs. Formyl Groups :

- Nitro-substituted analogs () exhibit higher molecular weights and stronger electron withdrawal than formyl. This may improve enzyme binding but increase toxicity risks due to nitro group metabolism .

The amino group’s hydrogen-bonding capability could improve solubility but may reduce stability under physiological conditions .

Biological Activity

2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is C18H20N4O, with a molecular weight of approximately 296.38 g/mol. The structure features a piperazine ring, which is known for its pharmacological versatility, and a formyl group that may enhance its reactivity and biological interactions.

The biological activity of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical signaling pathways. Studies suggest that the compound may act as an inhibitor of certain kinases and receptors, which could lead to downstream effects in cellular processes such as proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its ability to inhibit cell growth in various cancer cell lines. The results indicate that it exhibits cytotoxic effects, particularly against breast cancer and leukemia cell lines.

Antimicrobial Activity

In addition to its anticancer properties, 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Case Studies

Several case studies have explored the efficacy of 2-(4-Benzylpiperazin-1-yl)-5-formylbenzonitrile in preclinical models:

- Breast Cancer Xenograft Model : In a study involving mice implanted with MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Infection Models : In vivo studies have indicated that the compound can reduce bacterial load in infected mice models, showcasing its potential for treating bacterial infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.